molecular formula C10H12BrNO3 B14776283 3-bromo-2,6-dimethoxy-N-methylbenzamide

3-bromo-2,6-dimethoxy-N-methylbenzamide

Cat. No.: B14776283
M. Wt: 274.11 g/mol
InChI Key: FXPKJRROLPNABD-UHFFFAOYSA-N
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Description

3-bromo-2,6-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring bromine and methoxy substituents on the benzene ring, along with a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,6-dimethoxy-N-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethoxybenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 3-position of the benzene ring.

    Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is subsequently reacted with N-methylamine (CH3NH2) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,6-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent, often under reflux conditions.

    Reduction: Performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction: Products include primary or secondary amines derived from the reduction of the amide group.

Scientific Research Applications

3-bromo-2,6-dimethoxy-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-2,6-dimethoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2,6-dimethoxybenzamide: Lacks the N-methyl group, which can affect its reactivity and biological activity.

    2,6-dimethoxy-N-methylbenzamide: Lacks the bromine substituent, which can influence its chemical properties and interactions.

    3-bromo-N-methylbenzamide: Lacks the methoxy groups, which can alter its solubility and reactivity.

Uniqueness

3-bromo-2,6-dimethoxy-N-methylbenzamide is unique due to the combination of bromine, methoxy, and N-methyl substituents on the benzamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

3-bromo-2,6-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO3/c1-12-10(13)8-7(14-2)5-4-6(11)9(8)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

FXPKJRROLPNABD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1OC)Br)OC

Origin of Product

United States

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